p-Coumaric acid ethyl ester is a naturally occurring phenolic compound found in various plants, including grapes, hops, and bananas. [, , , , , ] It belongs to the class of hydroxycinnamic acid derivatives, specifically an ethyl ester of p-coumaric acid. [, , ] In scientific research, p-Coumaric acid ethyl ester is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and enzyme inhibitory properties. [, , ]
p-Coumaric acid ethyl ester can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis, typically under acidic or basic conditions, cleaves the ester bond, yielding p-Coumaric acid and ethanol. Oxidation can occur at the phenolic hydroxyl group or the double bond in the acrylate side chain. Reduction, often achieved through catalytic hydrogenation, can saturate the double bond in the acrylate side chain. [, , ]
The mechanism of action of p-Coumaric acid ethyl ester can vary depending on the specific biological activity being studied. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals, donating hydrogen atoms from its phenolic hydroxyl group. [, ] In the context of tyrosinase inhibition, p-Coumaric acid ethyl ester has been shown to exhibit non-competitive inhibition, potentially by binding to the enzyme and inducing conformational changes that interfere with substrate binding. []
p-Coumaric acid ethyl ester is a white to off-white crystalline solid at room temperature. [] It has a characteristic aromatic odor. It is soluble in organic solvents like ethanol and methanol but sparingly soluble in water. [] Its UV-Vis spectrum exhibits absorption maxima in the range of 290-320 nm due to the conjugated double bond system. []
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